molecular formula C18H20O B1360576 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone CAS No. 898768-96-2

3-(2,3-Dimethylphenyl)-2'-methylpropiophenone

Cat. No.: B1360576
CAS No.: 898768-96-2
M. Wt: 252.3 g/mol
InChI Key: NLIXIFUITFFOFC-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-2'-methylpropiophenone (CAS: 898768-96-2) is a propiophenone derivative featuring a dimethyl-substituted phenyl ring at the 3-position and a methyl group at the 2'-position of the ketone-bearing aromatic ring. This compound is primarily utilized in pharmaceutical and fine chemical synthesis as a precursor or intermediate. Supplier databases indicate commercial availability from at least 10 global suppliers, reflecting its industrial relevance .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-8-6-9-16(15(13)3)11-12-18(19)17-10-5-4-7-14(17)2/h4-10H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIXIFUITFFOFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644611
Record name 3-(2,3-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID10644611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-96-2
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(2,3-Dimethylphenyl)-2'-methylpropiophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a ketone functional group and a dimethyl-substituted phenyl ring, which contribute to its biological activity. The structural formula can be represented as follows:

C16H18O\text{C}_{16}\text{H}_{18}\text{O}

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. A study demonstrated that modifications to the compound significantly enhance its cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (μM)
OriginalMCF-77.5
ModifiedMCF-70.3
ModifiedA5491.5

The modified compound showed a 25-fold increase in potency compared to the original structure, indicating promising potential for further development in cancer therapy .

Antibacterial Activity

The antibacterial properties of the compound have been evaluated against several pathogenic bacteria. The results are summarized in the following table:

CompoundBacteriaZone of Inhibition (mm)
This compoundStaphylococcus aureus22
Escherichia coli20
Klebsiella pneumoniae18

These findings suggest that the compound possesses significant antibacterial activity, comparable to standard antibiotics like ampicillin .

Anti-inflammatory Activity

Additionally, the compound has shown anti-inflammatory effects in various models. In one study, it was found to reduce inflammation markers in mice models subjected to induced inflammation.

Case Studies

  • Anticancer Effects : A study on modified derivatives revealed that substituting certain groups led to enhanced interaction with cellular targets involved in apoptosis pathways. The modified compounds were tested on multiple cancer cell lines, demonstrating reduced viability and increased apoptosis markers compared to untreated controls .
  • Antibacterial Efficacy : In vitro tests against resistant strains of bacteria showed that the compound inhibited growth effectively, suggesting potential as a lead compound for developing new antibacterial agents .

Scientific Research Applications

Chemistry

  • Synthesis Intermediate : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activities : Research has indicated that this compound exhibits antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets, potentially leading to therapeutic applications.

Medicine

  • Drug Development : The unique structural characteristics of 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone make it a candidate for drug development. Studies are ongoing to explore its efficacy in treating various diseases.

Industry

  • Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals and materials due to its versatile chemical properties.

Antimicrobial Properties

Research indicates that this compound has promising antimicrobial activity. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

  • In a study involving MCF-7 breast cancer cells, treatment resulted in over 60% reduction in cell viability at a concentration of 25 µM after 48 hours.

Case Studies

ActivityTarget Organisms/Cell LinesConcentration (µg/mL or µM)Effect Observed
AntimicrobialStaphylococcus aureus50Significant growth inhibition
Escherichia coli50Significant growth inhibition
AnticancerMCF-7 (breast cancer)25>60% reduction in cell viability

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Propiophenone Derivatives

The structural modifications in propiophenone derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a comparative analysis of 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone and its analogs:

Table 1: Key Propiophenone Derivatives and Their Properties
Compound Name Substituents CAS Number Suppliers Key Characteristics
This compound 2,3-dimethylphenyl, 2'-methyl 898768-96-2 10 High thermal stability; electron-donating methyl groups enhance lipophilicity
3-(2,3-Dimethylphenyl)-2'-fluoropropiophenone 2,3-dimethylphenyl, 2'-fluoro 898793-01-6 10 Fluorine substitution increases electronegativity, altering solubility
3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone 2,3-dimethylphenyl, 2'-methoxy 898769-02-3 9 Methoxy group introduces polarity, impacting reaction kinetics
3-(2,3-Dimethylphenyl)-2'-thiomethylpropiophenone 2,3-dimethylphenyl, 2'-thiomethyl - 10 Thioether linkage may enhance metabolic stability in drug design
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone 2,5-dimethylphenyl, 2'-methyl - - Positional isomer; reduced steric hindrance compared to 2,3-dimethyl variant
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone 2',5'-dichloro, 3-methoxyphenyl 898775-19-4 1 Chlorine and methoxy groups confer electrophilic reactivity

Impact of Substituent Position and Type

  • Methyl vs. Fluoro/Methoxy Groups: The methyl substituent in this compound enhances lipophilicity and steric bulk, favoring hydrophobic interactions in drug-receptor binding. In contrast, fluorine (electron-withdrawing) and methoxy (electron-donating) groups modulate electronic effects, altering solubility and reaction pathways .
  • Chlorinated Derivatives: Compounds like 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-19-4) are more reactive in electrophilic substitutions due to chlorine’s strong electron-withdrawing effect, making them suitable for coupling reactions .

Q & A

Q. What are the common synthetic routes for preparing 3-(2,3-Dimethylphenyl)-2'-methylpropiophenone?

Propiophenone derivatives are typically synthesized via Friedel-Crafts acylation or ketone alkylation. For example, describes the synthesis of T-1095A, a structurally related propiophenone, using glycosidation of a phenolic hydroxyl group. A similar approach could involve:

  • Friedel-Crafts acylation : Reacting 2,3-dimethylbenzene with a methyl-substituted propanoyl chloride in the presence of Lewis acids like AlCl₃.
  • Protecting group strategies : As seen in , methoxycarbonyl groups can stabilize intermediates during glycosidation.
  • Catalytic optimization : High yields (86–94%) for analogous compounds were achieved using bis(3,5-dimethylphenyl)phosphine oxide (), suggesting its utility in ketone formation.

Q. Table 1: Example Reaction Yields for Analogous Compounds

SubstrateReagent/CatalystYield (%)Reference
5-ChloroisatinBis(3,5-dimethylphenyl)PO92
5-Bromo-1-ethylisatinBis(3,5-dimethylphenyl)PO94

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR can resolve substituent positions on aromatic rings and confirm methyl group integration. validated indolin-2-one derivatives using NMR.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns. For example, T-1095A in was characterized using MS.
  • X-ray Crystallography : SHELX software () is widely used for resolving crystal structures of small molecules, critical for confirming stereochemistry.

Advanced Research Questions

Q. How can researchers address low yields in the Friedel-Crafts acylation step during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Methodological improvements include:

  • Catalyst screening : Replace traditional AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition.
  • Solvent optimization : Use dichloromethane or nitrobenzene to enhance electrophilic reactivity ().
  • Temperature control : Gradual addition of acyl chloride at 0–5°C minimizes polymerization ().

Q. How can discrepancies between computational models and experimental NMR data be resolved?

Discrepancies may stem from solvation effects or incorrect conformational sampling. Strategies include:

  • DFT refinement : Recalculate chemical shifts using solvent models (e.g., PCM for DMSO or CDCl₃).
  • Dynamic effects : Account for rotamer populations via NOE spectroscopy or variable-temperature NMR ().
  • Crystallographic validation : Use SHELXL () to refine X-ray structures and compare with computed geometries.

Q. What strategies optimize the resolution of enantiomers in propiophenone derivatives?

  • Chiral chromatography : Use amylose- or cellulose-based columns for analytical separation.
  • Asymmetric synthesis : Employ chiral auxiliaries, as demonstrated in for glycosidic derivatives.
  • Crystallization-induced diastereomer resolution : Introduce a chiral resolving agent (e.g., tartaric acid).

Q. How can researchers validate the biological activity of this compound in vitro?

  • Enzyme assays : Test inhibition of targets like sodium-glucose cotransporters ().
  • Cellular uptake studies : Use radiolabeled analogs (e.g., ³H-glucose in ) to measure permeability.
  • Toxicity screening : Reference strategies from chlorophenol studies (), including mitochondrial toxicity assays.

Q. What are the challenges in refining the crystal structure of this compound using SHELX?

  • Twinned crystals : SHELXL () can handle twinning via HKLF5 format but requires high-resolution data.
  • Disorder modeling : For flexible methyl groups, use PART/ISOR commands to refine anisotropic displacement parameters.
  • Hydrogen placement : Employ HFIX or AFIX constraints for aromatic H-atoms.

Q. Table 2: Common SHELX Commands for Crystallographic Refinement

IssueSHELX CommandApplication Example
TwinningTWIN + BASFMulti-domain crystals
DisorderPART + ISORMethyl group disorder
Hydrogen refinementHFIX 137 + AFIXAromatic H-atoms

Q. How does substituent electronic effects influence the reactivity of this compound?

  • Electron-donating groups (e.g., methyl) : Enhance Friedel-Crafts acylation rates by activating the aromatic ring ().
  • Electron-withdrawing groups (e.g., Cl) : May require harsher conditions or directing groups ().
  • Steric effects : Ortho-substituents (e.g., 2,3-dimethyl) can hinder reaction progress, necessitating bulky catalysts ().

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